2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features an imidazole ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine. For instance, glyoxal and ammonium acetate can be used to form the imidazole core.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 2,4-dimethoxyphenyl with a halogenated imidazole intermediate in the presence of a palladium catalyst.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various N-substituted imidazole derivatives depending on the substituent used.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application:
Biological Activity: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could act as an inhibitor of bacterial RNA polymerase, thereby exhibiting antibacterial properties.
Chemical Reactivity: The aldehyde group is highly reactive and can form Schiff bases with amines, which are useful intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
Uniqueness
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the 2,4-dimethoxyphenyl group and the aldehyde functional group, which confer specific reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-10(11(5-9)17-2)12-13-6-8(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChI Key |
HPHKVVCNFCMDLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=C(N2)C=O)OC |
Origin of Product |
United States |
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